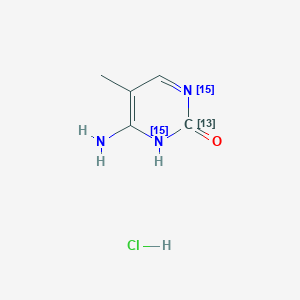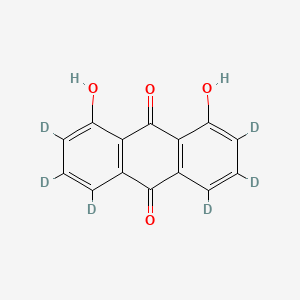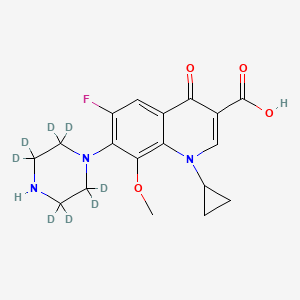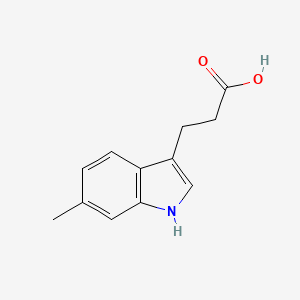
Tazarotenic Acid Sulfoxide
Übersicht
Beschreibung
Tazarotenic Acid Sulfoxide is a compound with the molecular formula C19H17NO3S . It is an impurity standard of Tazarotenic . Tazarotenic acid is a topical retinoid that is used in dermatology for the treatment of various skin conditions. It is a prodrug, meaning it is converted into its active form, tazarotene, upon application to the skin .
Synthesis Analysis
This compound is a primary metabolite of tazarotenic acid. It is oxidatively metabolized by CYP26A1 and CYP26B1 . Further metabolism results in the formation of sulfoxides, sulfones, and more polar conjugate metabolites .
Molecular Structure Analysis
The molecular structure of this compound contains total 43 bond(s); 26 non-H bond(s), 15 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), 1 sulfoxide(s), and 1 Pyridine(s) .
Chemical Reactions Analysis
This compound is a metabolite of tazarotenic acid. It is oxidatively metabolized by CYP26A1 and CYP26B1 . The oxidative degradation of tazarotene performed in 3% H2O2 at room temperature gave rise to two products .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 339.4 g/mol . It has a XLogP3-AA value of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 339.09291458 g/mol . It has a topological polar surface area of 86.5 Ų and a heavy atom count of 24 .
Wissenschaftliche Forschungsanwendungen
Metabolism and Biodegradation
- Tazarotenic acid, converted from tazarotene, is oxidized to tazarotenic acid sulfoxide, an inactive metabolite. This conversion is mediated by enzymes like CYP2C8 and flavin-containing monooxygenases (FMO) in human liver microsomes (Attar et al., 2003).
- Studies have shown that tazarotenic acid is the major circulating agent in blood after oral administration of tazarotene. A major oxidative metabolite identified in urine is this compound, accounting for significant proportions of the administered dose (Attar et al., 2005).
Pharmacokinetics
- Topical tazarotene, when applied, is rapidly hydrolyzed to its active metabolite, tazarotenic acid. This acid then undergoes further metabolism to its sulfoxide and other polar metabolites, being eliminated via urinary and fecal pathways (Tang-Liu et al., 1999).
- The pharmacokinetic behavior of tazarotenic acid is consistent and predictable, with no significant accumulation in the body even with long-term treatment, as observed in patients with psoriasis (Dando & Wellington, 2005).
Drug Degradation and Impurities
- Tazarotene's degradation chemistry has been extensively studied, revealing that it is unstable under certain conditions like acidic, basic, oxidative, and photolytic stress. This leads to the production of tazarotenic acid and its sulfoxide among other degradation products (Singh et al., 2020).
Synthesis and Manufacturing
- An efficient process for the preparation of tazarotene, which eventually metabolizes to this compound, has been developed. This process uses less hazardous reagents compared to previous methods, highlighting advancements in the synthesis of such compounds (Frigoli et al., 2005).
Pharmacological Profile
- The pharmacological profile of tazarotene, and by extension, its metabolites like this compound, shows minimal systemic absorption and rapid systemic elimination. This results in limited systemic exposure, thereby reducing the potential for systemic adverse effects (R. Marks, 1998).
Photostability and Degradation
- Photostability studies of tazarotene, a precursor to this compound, show that it undergoes degradation upon UV exposure. This necessitates photostability testing for drugs like tazarotene, especially for topical applications (Kryczyk-Poprawa et al., 2020).
Wirkmechanismus
Target of Action
Tazarotenic acid sulfoxide primarily targets the retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ. These receptors are nuclear transcription factors that regulate gene expression involved in cell differentiation, proliferation, and apoptosis .
Mode of Action
Upon topical application, tazarotene is converted to its active form, tazarotenic acid, which then binds to RARs. This binding alters the transcription of genes that control cell proliferation and differentiation. The selective affinity for RARβ and RARγ is particularly significant in modulating skin cell behavior, reducing hyperproliferation, and normalizing differentiation .
Biochemical Pathways
The activation of RARs by tazarotenic acid influences several biochemical pathways:
- Cell Cycle Regulation : Induces cell cycle arrest in hyperproliferative cells, which is beneficial in conditions like psoriasis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of this compound include:
Action Environment
Environmental factors such as pH, temperature, and exposure to light can influence the stability and efficacy of this compound. For instance:
- Light Exposure : Prolonged exposure to light can lead to photodegradation, necessitating storage in dark, cool conditions to maintain stability .
This compound’s targeted action on RARs and its modulation of key biochemical pathways make it a potent agent in treating skin conditions like acne and psoriasis.
: DrugBank : ResearchGate
Safety and Hazards
The safety profile of tazarotene, the prodrug of Tazarotenic Acid Sulfoxide, is superior to that of orally administered retinoids . The limited percutaneous penetration of tazarotene limits its systemic absorption and this, combined with its rapid metabolism in the skin and the plasma to the more water-soluble active metabolite, tazarotenic acid, helps prevent accumulation of the drug in fat containing tissues .
Zukünftige Richtungen
Trifarotene, a novel acetylenic retinoid that is selective for retinoic acid receptors, has recently been approved for the topical treatment of mild-to-moderate psoriasis . Three key pharmacokinetic features contribute toward its safety profile: limited cutaneous penetration, rapid metabolism to a water soluble metabolite, and rapid elimination . Future clinical trials and the clinical applicability of this novel medication in the treatment of acne are also discussed .
Biochemische Analyse
Biochemical Properties
Tazarotenic Acid Sulfoxide, as a metabolite of Tazarotene, plays a role in biochemical reactions. The active form of the drug, Tazarotenic Acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg . This binding may modify gene expression .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The parent compound, Tazarotene, has been shown to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The active form of the drug, Tazarotenic Acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg . This binding may modify gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound undergoes further metabolism to its sulfoxide and other polar metabolites and is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .
Metabolic Pathways
This compound is involved in metabolic pathways where it undergoes further metabolism to its sulfoxide and other polar metabolites . This process involves enzymes and cofactors, although specific ones are not mentioned in the available literature.
Transport and Distribution
This compound is transported and distributed within cells and tissues. After topical application of Tazarotene, approximately 4 to 6% of the dose resided in the stratum corneum and 2% of the dose distributed to the viable epidermis and dermis .
Subcellular Localization
Given that its parent compound, Tazarotene, is applied topically and is found in the stratum corneum and the viable epidermis and dermis , it can be inferred that this compound may also be found in these areas.
Eigenschaften
IUPAC Name |
6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-19(2)9-10-24(23)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCJVZRFBIOWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735931 | |
| Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603952-64-3 | |
| Record name | Tazarotenic acid sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAZAROTENIC ACID SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W749S0254J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of tazarotenic acid sulfoxide in the metabolism of tazarotene?
A1: Following oral administration, tazarotene is rapidly hydrolyzed to tazarotenic acid, the primary active metabolite. Tazarotenic acid itself is further metabolized, with this compound representing a major urinary metabolite. This oxidative metabolite accounted for 19.2 ± 3.0% of the administered dose in a study involving healthy volunteers. [] This suggests that the formation of this compound is a significant pathway in the elimination of tazarotene from the body.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)
![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)




